molecular formula C12H10O2 B160632 4,4'-Dihydroxybiphenyl CAS No. 92-88-6

4,4'-Dihydroxybiphenyl

Cat. No. B160632
CAS RN: 92-88-6
M. Wt: 186.21 g/mol
InChI Key: VCCBEIPGXKNHFW-UHFFFAOYSA-N
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Description

4,4’-Dihydroxybiphenyl is used to prepare plastics and serves as a laboratory reagent. It is an intermediate in the preparation of polyether liquid crystals and is used as an antioxidant agent for rubber and latex .


Synthesis Analysis

4,4’-Dihydroxybiphenyl derivatives, namely 2,2’- [biphenyl-4,4’-diylbis (oxy)]bis [N- (2-aminoalkyl)acetamide], were synthesized by alkylation of 4,4’-dihydroxybiphenyl with methylbromoacetate, followed by alkaline hydrolysis . Another method of synthesis involves dihydroxybiphenyl alkylation using the α,ω-dihalogenoalkanes (hydrocarbon chain length from 2 to 6 methylene units) following aminodehalogenation with primary and secondary amines .


Molecular Structure Analysis

4,4’-Dihydroxybiphenyl is a member of the class of hydroxybiphenyls that is biphenyl with hydroxy groups at positions 4 and 4’. It derives from a hydride of a biphenyl .


Chemical Reactions Analysis

4,4’-Dihydroxybiphenyl can undergo reactions such as alkylation with appropriate alkyl halides . It can also react with acids to form esters, and with phenols to form condensation products .


Physical And Chemical Properties Analysis

4,4’-Dihydroxybiphenyl is a white to light yellow powder to crystal substance. It is sparingly soluble in water but soluble in organic solvents like alcohol and tetrahydrofuran .

Scientific Research Applications

  • Microbial Synthesis in Industry : 4,4'-Dihydroxybiphenyl is produced through the regiospecific conversion of biphenyl by fungi like Aspergillus parasiticus. This synthesis is significant for the plastics and dye industries, as 4,4'-dihydroxybiphenyl serves as a monomer in certain polymers like Radel™ and Ultem II™ (Abramowicz, Keese, & Lockwood, 1990).

  • Fermentation Process Optimization : Studies have examined the optimization of batch culture conditions for the production of 4,4'-dihydroxybiphenyl using Aspergillus toxicarius. Factors like temperature, aeration, carbon and nitrogen sources, biomass content, and substrate addition time are crucial for maximizing production (Golbeck & Cox, 1984).

  • Fluorescence Analysis : The fluorescence properties of 4,4'-dihydroxybiphenyl have been studied, providing useful insights for its determination in biological materials. Its excitation and fluorescence wavelengths, along with intensity variations, are significant for analytical purposes (Bridges, Creaven, & Williams, 1965).

  • Metabolism and Conjugation Studies : In the metabolism of biphenyl by Aspergillus toxicarius, 4,4'-dihydroxybiphenyl is formed through successive hydroxylations and is subsequently conjugated with sulfate. This process is important for understanding the microbial transformation of aromatic compounds (Golbeck, Albaugh, & Radmer, 1983).

  • Enzymatic Production for Industrial Applications : The enzymatic coupling of phenol to produce 4,4'-dihydroxybiphenyl using enzymes like horseradish peroxidase has been explored. This method suggests a potential route for the industrial production of biphenols (Schwartz & Hutchinson, 1981).

  • Synthesis and Biological Properties : Research on the synthesis of 4,4'-dihydroxybiphenyl derivatives and their biological properties, such as hemolytic effects, contributes to understanding their potential biomedical applications (Zanoza, Lyakhov, Bykova, & Nikolau, 2016).

Safety And Hazards

4,4’-Dihydroxybiphenyl is harmful in contact with skin and causes skin irritation. It also causes serious eye irritation and is toxic to aquatic life with long-lasting effects .

Future Directions

4,4’-Dihydroxybiphenyl is widely used in organic synthesis and also exhibits certain biological activity and functionality. It can be used as a raw material for the synthesis of dyes, pharmaceuticals, and plastics. Due to its good electronic structure and ability to form hydrogen bonds, it is often used as a component in the synthesis of liquid crystal materials .

properties

IUPAC Name

4-(4-hydroxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCBEIPGXKNHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

54614-69-6 (mono-hydrochloride salt)
Record name 4,4'-Dihydroxybiphenyl
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DSSTOX Substance ID

DTXSID1029120
Record name 4,4'-Biphenyldiol
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Molecular Weight

186.21 g/mol
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Physical Description

Dry Powder; Other Solid, Off-white, light beige, or light gray odorless powder; [Acros Organics MSDS]
Record name [1,1'-Biphenyl]-4,4'-diol
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Record name 4,4'-Dihydroxybiphenyl
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Vapor Pressure

0.00000079 [mmHg]
Record name 4,4'-Dihydroxybiphenyl
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Product Name

4,4'-Dihydroxybiphenyl

CAS RN

92-88-6
Record name 4,4′-Dihydroxybiphenyl
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Record name 4,4'-Dihydroxybiphenyl
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Record name 4,4'-Dihydroxybiphenyl
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Record name [1,1'-Biphenyl]-4,4'-diol
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Record name 4,4'-Biphenyldiol
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Record name Biphenyl-4,4'-diol
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Record name 4,4'-BIPHENYLDIOL
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Synthesis routes and methods I

Procedure details

If a mixture of 2,6-di-t-butylphenol and 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone, or a mixture thereof with 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl is treated under the reaction conditions described above concerning catalyst, solvent, temperature and time, the reaction for the synthesis of 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl and that for the dealkylation of this compound will proceed in a balanced and efficient way, thereby allowing p,p'-biphenol to be produced in a satisfactory yield. Stated more specifically, any 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone that may be formed on account of excessive oxidation of 3,3',5,5'-tetra-t-butyl 4,4'-dihydroxybiphenyl is reduced with 2,6-di-t-butylphenol to ensure efficient production of 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl therefrom. In addition, the so produced 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl is converted efficiently to p,p'-biphenol by dealkylation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

In producing p,p'-biphenol from a mixture of 2,6-di-butylphenol and 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone or a mixture of 2,6-di-butylphenol, 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone and 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl in the process of the present invention, the reaction for the synthesis of 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl and the reaction for the dealkylation of 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl are performed at a reaction temperature of 120°-180° C. in the presence of a specified solvent and acid catalyst. Since p,p'-biphenol is directly obtained in one step without separating the 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl that has been formed at the first stage, the present invention offers a simplified process for the production of p,p'-biphenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A starting material which was a mixture of 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone (1.0 g) and 2,6-di-t-butylphenol (1.0 g) was subjected to reaction at 180° C. for 1 hour in a nigrogen gas atmosphere using 10 ml of phenol as a solvent. Thereafter, 0.03 g of sulfuric acid was added to the reaction solution as a catalyst and the reaction was continued for an additional 1 hour at 180° C. in a nitrogen gas atmosphere. As a result, p,p'-biphenol was obtained in an amount of 0.56 g (yield, 62.5%).
[Compound]
Name
3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The procedures of Example 12 were repeated except that 10.0 g of reaction solution (1) obtained in Example 12, 0.1 g of phenol (solvent) and 0.04 g of sulfuric acid (catalyst) were added to the whole portion of mother liquor (I) obtained in Example 12 and that reaction was performed at 185° C. for 3 hours to produce p,p'-biphenol.
[Compound]
Name
solution ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.04 g
Type
reactant
Reaction Step One
[Compound]
Name
( I )
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Yield
91%

Synthesis routes and methods V

Procedure details

A starting material which was a mixture of 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone (0.46 g), 2,6-di-t-butylphenol (0.34 g) and 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl (8.56 g) was subjected to reaction at 180° C. for 6 hours in a nitrogen gas atmosphere using 20 g of phenol as a solvent and 0.04 g of sulfuric acid as a catalyst. As a result, p,p'-biphenol was obtained in an amount of 3.35 g (yield, 79.9%).
[Compound]
Name
3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
8.56 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step Two
Quantity
0.04 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Dihydroxybiphenyl
Reactant of Route 2
4,4'-Dihydroxybiphenyl
Reactant of Route 3
Reactant of Route 3
4,4'-Dihydroxybiphenyl
Reactant of Route 4
4,4'-Dihydroxybiphenyl
Reactant of Route 5
Reactant of Route 5
4,4'-Dihydroxybiphenyl
Reactant of Route 6
Reactant of Route 6
4,4'-Dihydroxybiphenyl

Citations

For This Compound
2,970
Citations
YJ Kim, JK No, JH Lee, HY Chung - Biological and Pharmaceutical …, 2005 - jstage.jst.go.jp
MATERIALS AND METHODS Materials Mushroom tyrosinase, L-tyrosine, 44-BP, MSH and all other chemical reagents were purchased from Sigma Chemical Co.(St. Louis, USA). Cell …
Number of citations: 137 www.jstage.jst.go.jp
CM Olsen, ETM Meussen‐Elholm… - Pharmacology & …, 2003 - Wiley Online Library
Bisphenol A is extensively used in the manufacturing of epoxy resins and polycarbonate plastics, whereas several brominated and chlorinated analogues are used as flame retardants …
Number of citations: 160 onlinelibrary.wiley.com
RD Schwartz, AL Williams… - Applied and …, 1980 - Am Soc Microbiol
Of 15 species of fungi examined for their ability to hydroxylate biphenyl, 10 produced 4-hydroxybiphenyl. Seven of the 10 also produced 4,4′-dihydroxybiphenyl. The most efficient …
Number of citations: 32 journals.asm.org
JK No, YJ Kim, JS Lee, HY Chung - Biological and Pharmaceutical …, 2006 - jstage.jst.go.jp
MATERIALS AND METHODS Materials 44-BP, a-MSH, and all other chemical reagents were purchased from Sigma Chemical Co. Western blotting detection reagents were obtained …
Number of citations: 31 www.jstage.jst.go.jp
DS Kalika, DY Yoon, P Iannelli, W Parrish - Macromolecules, 1991 - ACS Publications
We have investigated the structures, segmental dynamics, and flow characteristics of two aromatic copolyesters: Xydar SRT-300 (Dartco) comprising 4-hydroxybenzoic acid (HBA), 4, 4'-…
Number of citations: 23 pubs.acs.org
WR Krigbaum, J Watanabe, T Ishikawa - Macromolecules, 1983 - ACS Publications
The thermotropic polyesters based upon 4, 4'-dihydroxybiphenyl and aliphatic dibasic acids exhibit a unique odd-even effect. The polymers formed from dibasic acids having an odd …
Number of citations: 175 pubs.acs.org
JD McKinney, P Singh - Acta Crystallographica Section C: Crystal …, 1988 - scripts.iucr.org
(IUCr) 3,3',5,5'-Tetrachloro-4,4'-dihydroxybiphenyl. A coplanar polychlorinated biphenyl in the solid state Acta Crystallographica Section C Crystal Structure Communications 0108-2701 …
Number of citations: 25 scripts.iucr.org
HR Kricheldorf, D Luebbers - Macromolecules, 1990 - ACS Publications
Starting from 4, 4'-dihydroxybiphenyl and bis (trichloromethyl) carbonate as condensing reagent various copolycarbonates were prepared by the interfacial condensation method. …
Number of citations: 54 pubs.acs.org
B Szczepaniak, P Penczek… - Journal of Polymer …, 1998 - Wiley Online Library
This work is a continuation of the authors' earlier investigations of liquid crystalline epoxy resins prepared from diglycidyl ether of 4,4′‐dihydroxybiphenyl (DGE‐DHBP), which was …
Number of citations: 17 onlinelibrary.wiley.com
RD Schwartz, DB Hutchinson - Enzyme and Microbial Technology, 1981 - Elsevier
Phenol was coupled to produce 4,4′-dihydroxybiphenyl in an in vitro system containing phosphate buffer, H 2 O 2 , phenol, and horseradish peroxidase (EC 1.11.1.7). Other products …
Number of citations: 44 www.sciencedirect.com

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